5-Bromo-3-{[3-chloro-5-(trifluoromethyl)phenyl]methoxy}pyridine-2-carbaldehyde
CAS No.:
Cat. No.: VC18244025
Molecular Formula: C14H8BrClF3NO2
Molecular Weight: 394.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H8BrClF3NO2 |
|---|---|
| Molecular Weight | 394.57 g/mol |
| IUPAC Name | 5-bromo-3-[[3-chloro-5-(trifluoromethyl)phenyl]methoxy]pyridine-2-carbaldehyde |
| Standard InChI | InChI=1S/C14H8BrClF3NO2/c15-10-4-13(12(6-21)20-5-10)22-7-8-1-9(14(17,18)19)3-11(16)2-8/h1-6H,7H2 |
| Standard InChI Key | ZYVHZPTVMPWSDQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C=C1C(F)(F)F)Cl)COC2=C(N=CC(=C2)Br)C=O |
Introduction
5-Bromo-3-{[3-chloro-5-(trifluoromethyl)phenyl]methoxy}pyridine-2-carbaldehyde is a complex organic compound featuring a pyridine ring with multiple functional groups. It includes a bromine atom at the 5-position, a methoxy group attached to a phenyl ring that is further substituted with a chlorine atom and a trifluoromethyl group, and an aldehyde functional group at the 2-position of the pyridine. This compound is of interest in pharmaceuticals and agrochemicals due to its unique electronic properties and reactivity.
Synthesis Methods
The synthesis of 5-Bromo-3-{[3-chloro-5-(trifluoromethyl)phenyl]methoxy}pyridine-2-carbaldehyde typically involves multi-step reactions starting from simpler precursors. The process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
Potential Applications
This compound has potential applications in medicinal chemistry and material science. Its unique structure may enhance its reactivity and biological profile, making it suitable for various studies, including interaction studies and biological activity assessments.
Safety Considerations
Handling halogenated compounds requires safety precautions due to potential hazards. Relevant data from safety data sheets emphasize the need for careful handling during synthesis and application.
Comparison with Similar Compounds
Several compounds share structural similarities with 5-Bromo-3-{[3-chloro-5-(trifluoromethyl)phenyl]methoxy}pyridine-2-carbaldehyde, including:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 5-Bromo-2-methoxypyridine | Bromine, Methoxy | Simpler structure, no phenyl ring |
| 3-Chloro-5-trifluoromethylphenol | Chlorine, Trifluoromethyl | No pyridine ring |
| 4-Chloro-3-methoxypyridine | Chlorine, Methoxy | Different position of substituents |
The uniqueness of 5-Bromo-3-{[3-chloro-5-(trifluoromethyl)phenyl]methoxy}pyridine-2-carbaldehyde lies in its intricate combination of functional groups, which may enhance its reactivity and biological profile compared to these similar compounds.
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